![molecular formula C28H27IN6OS B10903000 2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B10903000.png)
2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodo-substituted aniline, a triazole ring, and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of 4-iodo-2-methylaniline . This intermediate is then reacted with various reagents to form the triazole ring and subsequently the hydrazide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylaniline: A simpler compound with similar structural features but lacking the triazole and hydrazide moieties.
2-Iodo-5-methylaniline: Another related compound with a different substitution pattern on the aniline ring.
Uniqueness
2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]PROPANOHYDRAZIDE stands out due to its complex structure, which combines multiple functional groups and rings.
Properties
Molecular Formula |
C28H27IN6OS |
|---|---|
Molecular Weight |
622.5 g/mol |
IUPAC Name |
2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C28H27IN6OS/c1-20-18-23(29)15-16-25(20)30-19-26-32-34-28(35(26)24-13-7-4-8-14-24)37-21(2)27(36)33-31-17-9-12-22-10-5-3-6-11-22/h3-18,21,30H,19H2,1-2H3,(H,33,36)/b12-9+,31-17+ |
InChI Key |
QPVYKWIVQROQOE-YMOPVWAJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide](/img/structure/B10902919.png)
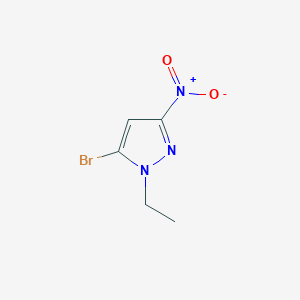
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10902949.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B10902953.png)
![N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]pentanehydrazide](/img/structure/B10902958.png)
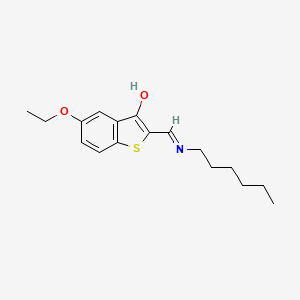
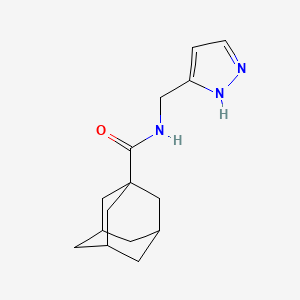
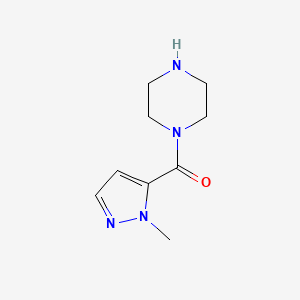
![1-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10902980.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B10902982.png)
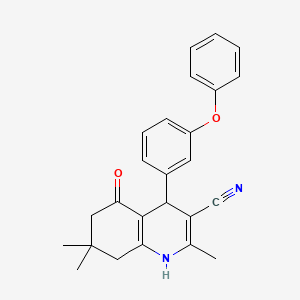
![11-(3-butoxyphenyl)-10-(2-ethylhexanoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902997.png)
![ethyl [(4-nitro-1H-pyrazol-5-yl)sulfanyl]acetate](/img/structure/B10902999.png)
![3-cyclopropyl-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10903006.png)
